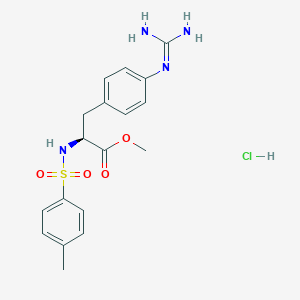
N-Tosyl-p-guanidino-L-phenylalanine methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Tosyl-p-guanidino-L-phenylalanine methyl ester is a synthetic compound with the molecular formula C18H22N4O4S . It is a derivative of L-phenylalanine, a naturally occurring amino acid, and is characterized by the presence of a tosyl group (p-toluenesulfonyl) and a guanidino group. This compound is known for its role as a substrate in enzymatic reactions, particularly with trypsin .
Preparation Methods
The synthesis of N-Tosyl-p-guanidino-L-phenylalanine methyl ester involves multiple steps. One common method starts with p-nitro-phenylalanine, which undergoes protection of its amine group with a tert-butyloxycarbonyl group. This is followed by reduction of the nitro group to an amino group, and subsequent reaction with a guanidination agent such as 1-guanidino-3,5-dimethylpyrazole nitrate . The final step involves esterification with methanol to yield the desired compound .
Chemical Reactions Analysis
N-Tosyl-p-guanidino-L-phenylalanine methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed oxidation pathways are less commonly reported.
Reduction: Reduction reactions can convert the guanidino group to other functional groups.
Substitution: The tosyl group can be substituted with other groups under appropriate conditions.
Common reagents used in these reactions include hydrogen in the presence of a catalyst for reduction, and various nucleophiles and electrophiles for substitution reactions . Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Tosyl-p-guanidino-L-phenylalanine methyl ester is widely used in scientific research due to its role as a substrate for enzymes like trypsin and thrombin . It is particularly valuable in studies involving enzyme kinetics and inhibition. The compound’s ability to inhibit thrombin activity makes it useful in research related to blood coagulation and anticoagulant therapies . Additionally, it has applications in the synthesis of selective peptide inhibitors of thrombin .
Mechanism of Action
The compound exerts its effects primarily through its interaction with enzymes. As a substrate for trypsin, it binds to the enzyme’s active site, allowing for the study of enzyme kinetics and activity . Its inhibition of thrombin involves binding to multiple sites on the enzyme, leading to mixed-type inhibition . This interaction affects the enzyme’s amidase and esterase activities, which are crucial for its role in blood coagulation .
Comparison with Similar Compounds
N-Tosyl-p-guanidino-L-phenylalanine methyl ester is unique due to its specific structure and functional groups. Similar compounds include:
Nα-p-Tosyl-L-arginine methyl ester: Another tosylated amino acid derivative used as a trypsin substrate.
p-Guanidino-L-phenylalanine: A derivative without the tosyl group, used in the synthesis of selective peptide inhibitors.
Compared to these compounds, this compound offers a unique combination of functional groups that make it particularly effective as a trypsin substrate and thrombin inhibitor .
Properties
CAS No. |
59543-10-1 |
|---|---|
Molecular Formula |
C18H23ClN4O4S |
Molecular Weight |
426.9 g/mol |
IUPAC Name |
methyl (2S)-3-[4-(diaminomethylideneamino)phenyl]-2-[(4-methylphenyl)sulfonylamino]propanoate;hydrochloride |
InChI |
InChI=1S/C18H22N4O4S.ClH/c1-12-3-9-15(10-4-12)27(24,25)22-16(17(23)26-2)11-13-5-7-14(8-6-13)21-18(19)20;/h3-10,16,22H,11H2,1-2H3,(H4,19,20,21);1H/t16-;/m0./s1 |
InChI Key |
KUVUSIJRUZOPMY-NTISSMGPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=C(C=C2)N=C(N)N)C(=O)OC.Cl |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=C(C=C2)N=C(N)N)C(=O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















